![molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5](/img/no-structure.png)

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

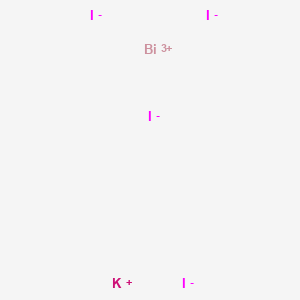

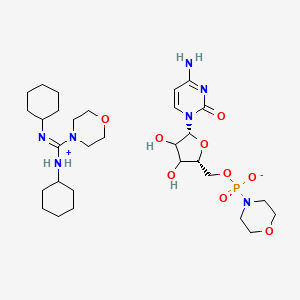

L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a stable isotope-labeled non-essential amino acid . It is an N-Fmoc-protected form of L-Aspartic acid . The compound is also known by the synonyms Fmoc-Asp (OtBu)-OH and Fmoc-L-aspartic acid 4-tert-butyl ester .

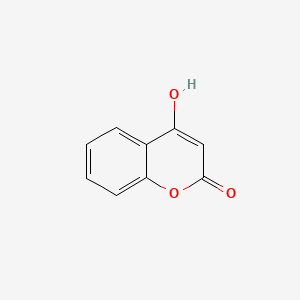

Molecular Structure Analysis

The molecular formula of this compound is (CH3)3COOCCH2*CH (*NH-FMOC)*COOH . It has a molecular weight of 416.41 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.41 . The compound is stored refrigerated (-5°C to 5°C) and dessicated .Wissenschaftliche Forschungsanwendungen

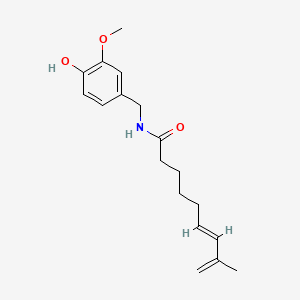

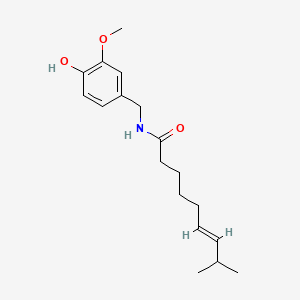

Synthesis Methodologies : A study by Lajoie et al. (1990) described a novel two-step, one-pot procedure for the preparation of N-(9-Fluorenylmethoxycarbonyl)aspartic acid β-tert-butyl ester (Fmoc-Asp(OBu-t)) from aspartic acid, which resulted in moderate yield and could be easily purified (Lajoie, Crivici, & Adamson, 1990).

Self-Assembly in Material Science : Gour et al. (2021) investigated the self-assembly of Fmoc-Asp(OtBu)-OH and found that it forms rod-like structures under various conditions. This self-assembled structure has potential applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Peptide Synthesis Applications : Song and Rana (1997) described the synthesis of an amino acid analog using Fmoc-Asp(OtBu)-OH for peptide synthesis, which could lead to novel affinity cleaving reagents directed against protein and nucleic acid targets (Song & Rana, 1997).

Modification Techniques in Peptide Synthesis : Research by Giri et al. (2017) highlighted an efficient method for on-resin deprotection of the side chain tert-butyl-protected aspartic acid, which is compatible with Fmoc chemistry and useful for peptide and protein modification (Giri, Manne, Dolai, Paul, Kalita, & Mandal, 2017).

Synthesis of Nonnatural Amino Acids : Hamze et al. (2003) developed a method for synthesizing various 1,2,4-oxadiazole-containing Fmoc-amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids could be used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

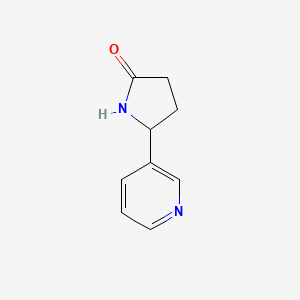

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves the protection of the carboxylic acid group of L-Aspartic acid, followed by the introduction of isotopic labels and the attachment of a FMOC protecting group to the amino group. The tert-butyl ester group is then introduced to protect the carboxylic acid group of the FMOC-protected amino acid. The final step involves the removal of the FMOC protecting group and the tert-butyl ester group to obtain the desired compound.", "Starting Materials": [ "L-Aspartic acid", "13C4-labeled sodium bicarbonate", "15N-labeled ammonium chloride", "N-FMOC-protected amino acid", "beta-O-tert-butyl alcohol", "Dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Methanol", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "L-Aspartic acid is protected with a tert-butyl ester group using DCC and DIPEA in methanol.", "13C4-labeled sodium bicarbonate and 15N-labeled ammonium chloride are added to the reaction mixture to introduce isotopic labels.", "The N-FMOC-protected amino acid is added to the reaction mixture and allowed to react with the protected L-Aspartic acid.", "The resulting FMOC-protected amino acid-L-Aspartic acid derivative is purified and dried.", "The beta-O-tert-butyl alcohol is added to the FMOC-protected amino acid-L-Aspartic acid derivative in the presence of DCC and DIPEA to introduce the tert-butyl ester group to the FMOC-protected amino acid.", "The resulting compound is purified and dried.", "The FMOC protecting group is removed using TFA in ethyl acetate.", "The tert-butyl ester group is removed using NaOH in methanol.", "The resulting compound is purified and dried to obtain L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester." ] } | |

CAS-Nummer |

387867-74-5 |

Molekularformel |

(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH |

Molekulargewicht |

416.41 |

Reinheit |

98% by HPLC; 98% atom 13C, 98% atom 15N |

Verwandte CAS-Nummern |

71989-14-5 (unlabelled) |

Tag |

Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.